Potent PACAP receptor antagonist (IC50 = 7.45 nM). Stimulates adenylate cyclase more potently than VIP. High binging affinity in lung. Active in vitro and in vivo. Sphingomyelin is a lipid constituent in the exoplasmic face of cell membranes. Sphingomyelin is hydrolyzed by Sphingomyelinases to the proapoptotic messenger Ceramide and phosphorylcholine. Biotin Sphingomyelin can be bound to streptavidin coated surfaces for protein binding experiments and assay development. PACAP (1-27), human, ovine, rat, the N-terminal fragment of PACAP-38, is a potent PACAP receptor antagonist with IC50s of 3, 2, and 5 nM, respectively, for rat PAC1, rat VPAC1, and human VPAC2.
Compound Description: Pituitary adenylate cyclase-activating polypeptide (PACAP) (1-38) is a 38-amino acid neuropeptide that acts as a hypothalamic factor and plays a role in regulating the activity of anterior pituitary cells. It is a potent stimulator of adenylate cyclase activity in rat anterior pituitary cells. PACAP (1-38) is found in higher concentrations than PACAP (1-27) in most tissues.
Relevance: PACAP (1-38) is a structurally related compound to PACAP (1-27), as it is the C-terminally extended form of the peptide, sharing the same 27 N-terminal amino acids.
Compound Description: PACAP (6-38) is a fragment of PACAP (1-38) and a potent and competitive antagonist of PACAP receptors. , It exhibits an affinity in the nanomolar range for PACAP receptors. It has also been identified as a potential mast cell degranulator.
Relevance: PACAP (6-38) is structurally related to PACAP (1-27) because it is a C-terminally extended version of PACAP (6-27), which itself is a fragment of PACAP (1-27).
Vasoactive Intestinal Peptide (VIP)
Compound Description: VIP is a neuropeptide that belongs to the secretin/glucagon family, sharing structural similarities with PACAP. It acts as a potent vasodepressor and vasodilator via a cAMP-dependent mechanism. VIP and PACAP bind to three specific receptor types: PAC1, VPAC1, and VPAC2.
Relevance: VIP is structurally related to PACAP (1-27) as they share 68% sequence identity in their N-terminal (1-28) region. Both peptides belong to the secretin-glucagon-VIP superfamily.
[Lys15, Arg16, Leu27]-VIP(1–7)-GRF(8–27)
Compound Description: [Lys15, Arg16, Leu27]-VIP(1–7)-GRF(8–27) is a selective agonist for the VPAC1 receptor, one of the receptors that PACAP and VIP can bind to.
Relevance: As a selective agonist for the VPAC1 receptor, this compound is considered structurally related to PACAP (1-27). This is because PACAP (1-27) can also bind to VPAC1 receptors, although with a lower affinity than its binding to the PAC1 receptor.
PACAP (1-23)
Compound Description: PACAP (1-23) is a truncated form of PACAP that can stimulate lipase release and cyclic AMP production in pancreatic acini.
Relevance: PACAP (1-23) is structurally similar to PACAP (1-27), as it comprises the N-terminal 23 amino acids of the parent peptide.
PACAP (1-23, VIP 24-28)
Compound Description: PACAP (1-23, VIP 24-28) is an analogue of PACAP that exhibits high affinity for PACAP-preferring receptors and stimulates enzyme release and cyclic AMP production in pancreatic acini.
Relevance: PACAP (1-23, VIP 24-28) is structurally related to PACAP (1-27), as it shares the same 23 N-terminal amino acids. The C-terminal extension with VIP (24-28) in this analogue further highlights the structural similarity and shared binding properties within the VIP/PACAP family.
β-Endorphin
Compound Description: β-Endorphin is an opioid peptide found in the brain and pituitary that exhibits potent analgesic properties.
Relevance: While not structurally similar, β-endorphin is discussed alongside PACAP (1-27) in the context of peptide fragments potentially influencing pain perception and modulation. The research explores whether inactive fragments of these peptides might have a role in regulating the activity of their full-length counterparts.
β-Endorphin (1-27)
Compound Description: β-Endorphin (1-27) is a fragment of β-endorphin that retains some opioid-receptor binding activity but is virtually inactive as an analgesic. It inhibits both β-endorphin-induced and etorphine-induced analgesia.
Relevance: β-Endorphin (1-27), while not structurally similar to PACAP (1-27), is discussed in parallel to highlight a possible shared mechanism where truncated peptide fragments could act as antagonists or modulators of their full-length counterparts.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Thymosin α1 is an immunomodulator peptide formed from the cleavage of prothymosin α.1 Thymosin α1 inhibits the growth of 5TGM1 mouse and OPM-2, LP-1, and U266 human multiple myeloma cells in vitro but not in vivo. It also increases CD3- and CD28-induced T cell proliferation in C57BL/KaLwRij splenocytes but not in allogeneic mixed lymphocyte reactions using C57BL/KaLwRij and BALB/c splenocyte co-cultures when used at a concentration of 20 μM. Thymosin α1 also inhibits the growth and migration of H1299, NL9980, and L9981 non-small cell lung cancer (NSCLC) cells that express high levels of programmed cell death ligand 1 (PD-L1) but not of A549 and SPC-A-1 NSCLC cells that express low PD-L1 levels. It also decreases the number of metastatic lesions in a L9981, but not an A549, NSCLC mouse xenograft model when administered at a dose of 20 mg/kg per day. Thymosin α1 (200 μg/kg) increases indoleamine 2,3-dioxygenase 1 (IDO1) expression and IL-10 levels and decreases IL-1β and TNF-α production in the lung in a p. Phe508del mutant cystic fibrosis transmembrane conductance regulator (CFTRF508del/F508del) mouse model of cystic fibrosis and chronic A. fumigatus infection. Thymalfasin is a synthetic analogue of thymosin-alpha-1, a 28-amino acid protein derived from the precursor protein prothymosin-alpha. Exhibiting a variety of immunoregulating properties, thymosin-alpha-1 induces differentiation of murine T-cell precursors and human thymocytes and the terminal differentiation of functionally immature cord blood lymphocytes and induces production of IL-2, high affinity IL-2 receptors, and B-cell growth factors by peripheral blood mononuclear cells. T-helper and cytotoxic/suppressor T-cell populations are targets of thymosin activity. Thymosin-alpha-1 has been shown to increase the efficiency of antigen presentation by macrophages and to be an endogenous modulator of alpha-thrombin activity. (NCI04) Thymalfasin is a polypeptide. A thymus hormone polypeptide found in thymosin fraction 5 (a crude thymus gland extract) but now produced by synthesis. It is used alone or with interferon as an immunomodulator for the treatment of CHRONIC HEPATITIS B and HEPATITIS C. Thymalfasin is also used for the treatment of chemotherapy-induced immunosuppression, and to enhance the efficacy of influenza and hepatitis B vaccines in immunocompromised patients.
Thrombin Receptor Activator for Peptide 5 (TRAP-5) is also called Coagulation Factor II Receptor (1-5) or Proteinase Activated Receptor 1 (1-5), used in the research of coronary heart disease (CHD).
TB500 is a synthetic peptide mimics Thymosin beta 4 (TB4), a natural healing protein found in nearly all mammalian cells.
It can also heal and repair the skin, cornea, and heart.
TB500 peptides used in research are not growth factor peptides but major Actin regulating protein peptides. TB 500 is essential in protecting, regenerating, and remodeling damaged or injured tissues.
TB500, a synthetic version b4 of an active region in thymosin b4, is called TB500. TB500 is believed to promote endothelial cell differentiation, angiogenesis within dermal tissues and keratinocyte mobility, collagen deposition, inflammation reduction, and keratinocyte migration.
Thymosin Beta 4 can be found in almost all cells of animals and humans. It is a wound healing peptide that naturally occurs. TB500 - a synthetically produced version of TB4, facilitates similar healing by helping to build blood vessels and muscle tissue fibers and facilitating cell movement. TB500 may be a beneficial treatment for a stressed or injured person.
Background of TB500
TB500 is a synthetic form of Thymosin Beta 4. This protein peptide occurs naturally in both animals and humans. While TB500 is only available for research purposes, it is often used by veterinarians who perform clinical trials with TB500 on horses. It can be used to promote healing and speed up recovery. In the 1960s, thymosin studies on horses were initiated. Dr. Allan Goldstein created thymosin alpha 1 to increase immune cell activity. Afterward, thymosin beta 4, or TB500, was developed to accelerate wound healing.
Source of TB500
TB500 is a synthesized peptide. It is essentially a short-chain of Thymosin Beta-4, which naturally occurs in Thymosin Beta-4.
TB500 is produced from the thymus and can be found in high quantities in wound fluids.
Action mechanism of TB500
First, TB500 from platelets is released to support immune regulation and inflammation on a cellular basis. Next, the peptide promotes both the differentiation and cellular migration of stem cells to achieve various regenerative functions.
TB500 increases Actin to aid in recovery. TB500 increases the positive effects of Actin through upregulation of this cellular protein. Actin is essential for cell proliferation and migration. Actin can promote the formation of blood vessels and regulate inflammation so that healing and recovery can be optimized. Due to its unique molecular arrangement, TB500 can travel a considerable distance inside the body. This allows for systemic effects to be achieved that help local and distant injury sites, including decreased inflammation and improved flexibility.
Uses of TB500
To stimulate the production of T cells, you can support proper immune system function.
To increase the production of antibodies, you need to increase your B cells.
To stimulate tissue repair following injury, you need to regulate the levels of Actin.
TB500 can be used topically for treating skin and eye injuries. TB500's wound-healing properties and regenerative abilities have also increased hair growth. The ability to stimulate hair growth by using TB500 daily has been demonstrated.
TB500 is believed to affect wound healing, injury recovery, and flexibility positively.
TB500's effects are felt in blood cell and blood vessel formation, cell differentiation, cell migration, and cell proliferation. The peptide regulates Actin, a crucial cell-building protein for healing and wound repair.
Side effects of TB500
TB500 is safe and effective. There are very few side effects. If side effects occur, they are usually reddening, pain, or discomfort at the injection site. Injections that are first-dose can also cause lethargy and headaches. However, these symptoms disappear quickly.
Tau protein (592-597), Human (TFA) is a peptide fragment of human Tau protein. The dysfunction of Tau protein is involved in neurodegeneration and dementia.